molecular formula C30H48O3 B13766232 Saikogenin C

Saikogenin C

Cat. No.: B13766232
M. Wt: 456.7 g/mol
InChI Key: YBOARTSXXLBKCV-WTNJYQGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Saikogenin C is a triterpenoid aglycone and a primary metabolite of saikosaponins, the principal bioactive compounds found in the medicinal plant Bupleurum . In vivo, saikosaponins are metabolized by gut microbiota through stepwise deglycosylation, and their final aglycone forms, such as this compound, are known to exhibit enhanced absorption and are considered crucial for the pharmacological effects of the parent saponins . Research into related saikogenins has revealed promising biological activities, including hepatoprotective effects. For instance, Saikogenin A has been shown to improve ethanol-induced liver injury by activating SIRT1 and modulating downstream lipid metabolism pathways like mTOR and PPAR-α, suggesting potential avenues for investigating this compound in metabolic and liver disease research . Furthermore, saikosaponin derivatives are studied for their anti-inflammatory properties, often mediated through the inhibition of key signaling pathways such as NF-κB . The study of this compound provides valuable insights into the mechanism of action of traditional herbal remedies and offers a core structure for the development of novel therapeutic agents. This product is intended for research purposes such as in vitro bioactivity screening, metabolic studies, and as a standard for analytical chemistry. It is strictly for laboratory research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

(3S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicene-3,8-diol

InChI

InChI=1S/C30H48O3/c1-25(2)14-15-30(18-31)20(16-25)19-8-9-22-27(5)12-11-23(32)26(3,4)21(27)10-13-28(22,6)29(19,7)17-24(30)33/h8-9,21-24,31-33H,10-18H2,1-7H3/t21-,22+,23-,24-,27-,28+,29+,30+/m0/s1

InChI Key

YBOARTSXXLBKCV-WTNJYQGSSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C5CC(CC[C@@]5([C@H](C[C@]43C)O)CO)(C)C)C)(C)C)O

Canonical SMILES

CC1(CCC2(C(CC3(C(=C2C1)C=CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)O)CO)C

Origin of Product

United States

Preparation Methods

Plant Sources

  • The primary natural source of Saikogenin C is Corchorus acutangulus (jute), specifically from its aerial parts.
  • Another significant source is Radix bupleuri, a traditional Chinese medicinal herb, where this compound is one of several saikosaponin derivatives.

Extraction Process

The natural extraction of this compound typically follows these steps:

  • Solvent Extraction : The plant material is subjected to solvent extraction using polar solvents such as methanol, ethanol, or aqueous ethanol mixtures. This step dissolves the saponins and triterpenoid glycosides.
  • Partitioning : The crude extract may be partitioned with solvents of varying polarity (e.g., ethyl acetate, n-butanol) to enrich the fraction containing this compound.
  • Chromatographic Purification : The enriched fraction undergoes chromatographic separation techniques such as column chromatography, high-performance liquid chromatography (HPLC), or preparative thin-layer chromatography (TLC) to isolate this compound in high purity.

Analytical Validation

  • Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is employed for the identification and quantification of this compound among other saikosaponins.
  • Electrospray ionization in negative ion mode provides high sensitivity and specificity.
  • Chromatographic conditions are optimized to resolve isomeric saikosaponins, ensuring accurate isolation and quantification.

Synthetic Preparation Methods

Synthetic Route Overview

Due to limited availability from natural sources and the need for larger quantities, synthetic approaches have been developed. The synthetic preparation of this compound generally involves:

  • Using oleanolic acid as a precursor, a widely available pentacyclic triterpenoid.
  • A multi-step synthesis (commonly seven steps) involving:
    • Desilylation : Removal of silyl protecting groups.
    • Oxidation : Introduction of hydroxyl or keto groups at specific positions using oxidizing agents like potassium permanganate.
    • Regioselective Glycosylation : Attachment of sugar moieties to the triterpene skeleton to form the glycoside structure characteristic of this compound.
  • Controlled reaction conditions to maximize yield and selectivity.

Chemical Reagents and Conditions

  • Oxidation is often performed using potassium permanganate under carefully controlled conditions to avoid over-oxidation.
  • Reduction steps may use sodium borohydride to selectively reduce keto groups.
  • Glycosylation employs regioselective catalysts and protecting groups to ensure the correct attachment site and stereochemistry.

Advantages of Synthetic Methods

  • Enables production of this compound in quantities sufficient for pharmacological testing.
  • Allows structural modification to explore structure-activity relationships.
  • Provides a route to analogues for enhanced biological activity.

Comparative Summary of Preparation Methods

Preparation Method Source Material Key Steps Advantages Limitations
Natural Extraction Corchorus acutangulus, Radix bupleuri Solvent extraction, partitioning, chromatography High natural fidelity, direct isolation Limited yield, plant material variability
Synthetic Preparation Oleanolic acid (precursor) Multi-step synthesis: desilylation, oxidation, glycosylation Scalable, structural modification possible Complex, requires expertise and reagents

Research Data and Analytical Results

  • LC-MS/MS studies have demonstrated the ability to quantify this compound with detection limits in the picogram range, highlighting the sensitivity of modern analytical techniques.
  • Studies confirm the stability of this compound under various pH conditions, supporting its suitability for pharmaceutical formulations.
  • Chromatographic methods achieve complete separation of this compound from isomeric saikosaponins, ensuring high purity in isolated samples.

Chemical Reactions Analysis

Types of Reactions: Saikogenin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced biological activities .

Scientific Research Applications

Anti-Cancer Activity

Saikogenin C has been studied for its anti-cancer properties, particularly against human colon cancer cells (HCT 116). In vitro studies have shown that while saikosaponins exhibit significant anti-cancer effects, this compound itself does not demonstrate notable anti-cancer activity at lower concentrations. The IC50 values for saikosaponins A and D were significantly lower compared to those for this compound, indicating that the latter may not be effective as a standalone anti-cancer agent .

Hepatoprotective Effects

Research indicates that compounds related to this compound can improve liver health by regulating lipid metabolism and reducing oxidative stress. For instance, studies have shown that saikogenin A can alleviate ethanol-induced liver injury, suggesting a protective role in hepatic conditions . This opens avenues for further exploration of this compound's potential in treating liver diseases.

Cytochrome P450 Interaction

This compound has been implicated in modulating cytochrome P450 enzymes, specifically CYP3A4 and CYP1A2. These enzymes are crucial for drug metabolism, and alterations in their activity can lead to significant drug interactions. Studies have demonstrated that total saikosaponins can inhibit CYP3A4 expression while increasing CYP1A2 levels in HepaRG cells. This suggests that compounds related to this compound could influence the pharmacokinetics of co-administered drugs .

Case Study on Hepatotoxicity

In a clinical observation study involving patients with chronic liver disease, the administration of saikogenin-related compounds showed promising results in improving liver function tests and reducing symptoms associated with hepatotoxicity. This case study highlighted the need for further clinical trials to establish dosage and efficacy .

Case Study on Depression

Another case study explored the effects of saikogenin G (closely related to this compound) on major depressive disorder (MDD). The study concluded that saikogenin G exhibited anti-inflammatory properties and improved symptoms of depression in a controlled clinical setting, suggesting potential applications for mood disorders .

Data Summary

Application AreaFindingsReferences
Anti-Cancer ActivityLimited efficacy of this compound compared to saikosaponins
Hepatoprotective EffectsImprovement in liver function; potential for treating liver diseases
Cytochrome P450 ModulationInhibition of CYP3A4 and activation of CYP1A2
Depression TreatmentPositive effects on symptoms of MDD with related compounds

Mechanism of Action

Saikogenin C exerts its effects through multiple molecular targets and pathways. It modulates the activity of enzymes and receptors involved in inflammation, cell proliferation, and apoptosis. For example, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses. Additionally, this compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins .

Comparison with Similar Compounds

Structural and Metabolic Relationships

Saikogenins (aglycones) and saikosaponins (glycosides) share a common triterpenoid backbone but differ in glycosylation patterns. Below is a structural and metabolic comparison:

Compound Structure Type Source Key Metabolic Pathway
Saikogenin C Aglycone Bupleurum smithii, hepatic metabolism of TSS Hydrolysis of saikosaponin C
Saikogenin D Aglycone Hepatic metabolism of saikosaponin D Hydrolysis of saikosaponin D
Saikogenin A Aglycone Bupleurum spp., adrenal gland modulation Hydrolysis of saikosaponin A
Saikogenin F Aglycone Enzymatic conversion of saikosaponin A/D β-glycosidase-mediated hydrolysis
Saikosaponin C Glycoside Bupleurum root extracts Precursor to this compound

Key Observations :

  • Glycosylation Status : Saikogenins (aglycones) exhibit enhanced membrane permeability compared to their glycosylated counterparts, influencing their bioavailability and tissue distribution .
  • Metabolic Activation : this compound and D are generated in the liver via cytochrome P450-mediated hydrolysis, whereas saikogenins F and G require recombinant β-glycosidases (e.g., BglPm, BglLk) for efficient production .

Pharmacological Activities

Anti-Inflammatory Effects
Compound PGE2 Modulation Calcium Signaling Key Findings
This compound Inhibits PGE2 after 8h incubation Not reported Time-dependent dual role: transient pro-inflammatory, then anti-inflammatory
Saikogenin D Inhibits PGE2 (IC₅₀ = 3 µM) Elevates [Ca²⁺]i (EC₅₀ = 35 µM) Dual mechanism: suppresses inflammation via PGE2 inhibition and Ca²⁺-mediated signaling
Saikosaponin C Inhibits PGE2 at 100 µg/mL Not reported Paradoxically increases PGE2 at 10 min but inhibits after 8h

Contrast :

  • Saikosaponin C (glycoside precursor) shows transient pro-inflammatory activity, unlike its aglycone form (this compound) .
Anti-Cancer Activity
Compound Cell Line Tested IC₅₀ (µM) Mechanism
This compound Not reported N/A Limited direct evidence
Saikogenin F HCT 116 8.3 µg/mL Induces apoptosis via caspase activation
Saikosaponin A HCT 116 39.1 µg/mL Growth inhibition via cell cycle arrest

Gaps and Insights :

Neuroprotective Potential

Compound Model/Effect Mechanism
This compound Anti-AD activity in Bupleurum smithii Modulates neuroinflammation
Saikogenin F Ameliorates cognitive deficits Anti-inflammatory, antioxidant

Comparison :

  • Both saikogenins C and F are linked to AD mitigation, but saikogenin F has been more extensively studied for its direct anti-inflammatory effects in neural tissues .

Q & A

Q. What are common pitfalls in visualizing this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Avoid overcrowding figures with excessive chemical structures. Use color-coded schemes to highlight key functional groups. For SAR tables:
  • Include IC50 values, assay types, and statistical significance.
  • Reference analogous compounds (e.g., Saikogenin D) to contextualize trends.
    Follow journal-specific graphical abstracts guidelines (e.g., ≤3 structures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.